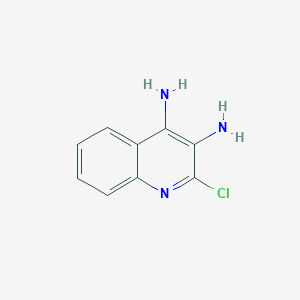
2-Chloroquinoline-3,4-diamine
Descripción general
Descripción
2-Chloroquinoline-3,4-diamine is a derivative of 2-Chloroquinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
2-Chloroquinoline can be prepared from vinylaniline and phosgene . A series of secondary amines containing 2-chloroquinoline as lipophilic domain have been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine .Aplicaciones Científicas De Investigación
Potential Human AKT1 Inhibitor : N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives, synthesized from 2-chloroquinoline-3-carbaldehydes, show potential as human AKT1 inhibitors. These inhibitors could play a role in preventing complications of cancers (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
Cancer Therapies Sensitizer : Chloroquine, a derivative of 2-chloroquinoline-3,4-diamine, is found to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. Its lysosomotrophic property is key for increasing efficacy and specificity in cancer therapies (Solomon & Lee, 2009).
Antileishmanial and Antitubercular Agents : 4-amino-7-chloroquinoline derivatives, synthesized from 2-chloroquinoline, have shown promising results against Mycobacterium tuberculosis and Leishmania chagasi, suggesting potential as antileishmanial and antitubercular agents (Carmo et al., 2011).
Antimalarial Activity : New ruthenocene–chloroquine analogues, incorporating 2-chloroquinoline, exhibit high efficacy against chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite in vitro (Beagley et al., 2002).
Anti-malarial and Anti-viral Agents : 7-chloro-4-aminoquinoline derivatives, structurally functionalized from 2-chloroquinoline-3,4-diamine, have shown anti-malarial effects against Plasmodium falciparum and anti-viral activities against influenza A virus and SARS-CoV-2 (Mizuta et al., 2023).
Antifungal Agents : Secondary amines containing 2-chloroquinoline as the lipophilic domain, synthesized based on structural requirements essential for antimycotics, showed potential antifungal activity (Kumar et al., 2011).
Corrosion Inhibition : Chloroquine derivatives, including those related to 2-chloroquinoline, have shown potential as corrosion inhibitors, as revealed through quantum chemical calculations (Ogunyemi et al., 2020).
Direcciones Futuras
Quinoline and its functionalized derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propiedades
IUPAC Name |
2-chloroquinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-8(12)7(11)5-3-1-2-4-6(5)13-9/h1-4H,12H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSAFJGNOGGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619711 | |
| Record name | 2-Chloroquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-3,4-diamine | |
CAS RN |
132521-68-7 | |
| Record name | 2-Chloro-3,4-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132521-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

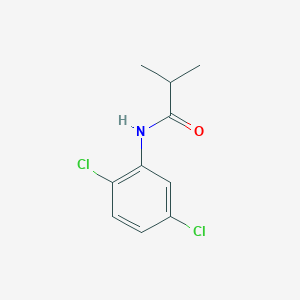
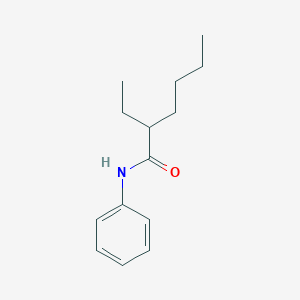
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
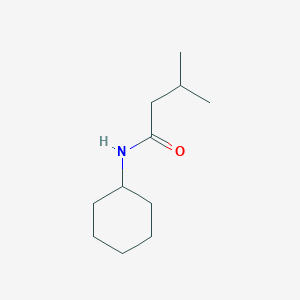
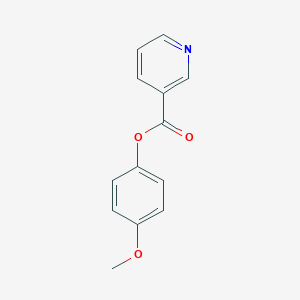
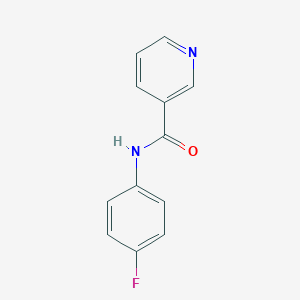
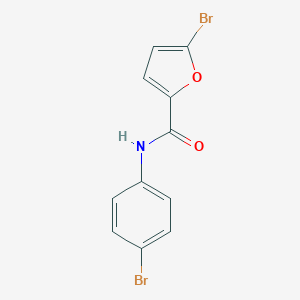
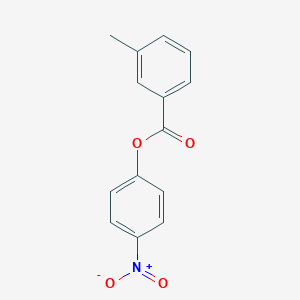
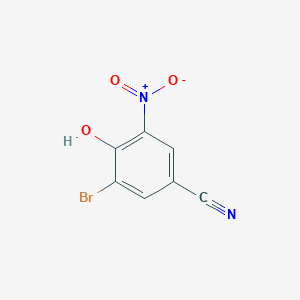
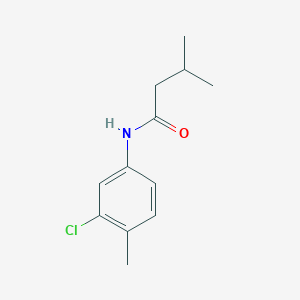
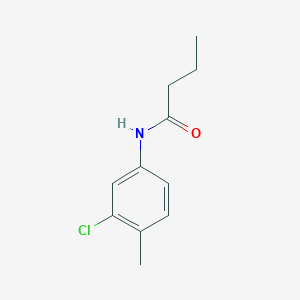
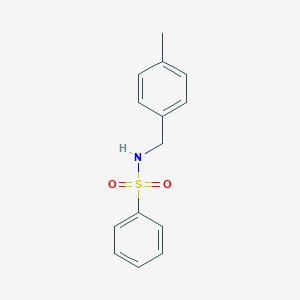
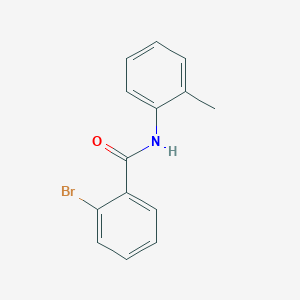
![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)